molecular formula C11H15N5S B2439699 (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide CAS No. 865654-74-6

(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide

Cat. No.: B2439699
CAS No.: 865654-74-6
M. Wt: 249.34
InChI Key: POSHFQGLPYBQSZ-MFUUIURDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide typically involves the condensation of 2,2-dimethylhydrazine with benzylidenehydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its hydrazinecarbothioamide group is known to exhibit biological activity, making it a candidate for drug development, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

Industry

In the industrial sector, the compound’s properties are explored for use in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals and other substrates.

Mechanism of Action

The mechanism of action of (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenehydrazinecarbothioamide: Shares the hydrazinecarbothioamide group but lacks the dimethylhydrazono moiety.

    Dimethylhydrazine derivatives: Compounds with similar hydrazine structures but different substituents.

Uniqueness

(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide is unique due to the presence of both the benzylidene and dimethylhydrazono groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7-,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHFQGLPYBQSZ-MFUUIURDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C1=CC=C(C=C1)/C=N\NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.